Potassium trifluoro(1-phenylcyclopropyl)boranuide
Description
Potassium trifluoro(1-phenylcyclopropyl)boranuide is a potassium salt of a trifluoroborate anion featuring a 1-phenylcyclopropyl substituent. The phenylcyclopropyl group introduces steric constraints and electronic effects due to the cyclopropane ring’s strain and the aromatic π-system. Such borate salts are widely used in Suzuki-Miyaura cross-coupling reactions, where steric and electronic properties dictate reactivity .
Properties
IUPAC Name |
potassium;trifluoro-(1-phenylcyclopropyl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3.K/c11-10(12,13)9(6-7-9)8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSDFJPCNVXRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1(CC1)C2=CC=CC=C2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126845-45-0 | |
| Record name | potassium trifluoro(1-phenylcyclopropyl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Potassium trifluoro(1-phenylcyclopropyl)boranuide is typically synthesized through the reaction of organic boron compounds with potassium fluoride . The synthetic route involves the following steps:
Reaction of phenylcyclopropylborane with trifluoroborane: This step forms the intermediate trifluoro(1-phenylcyclopropyl)borane.
Reaction with potassium fluoride: The intermediate is then reacted with potassium fluoride to yield this compound.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Potassium trifluoro(1-phenylcyclopropyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or boronate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed from these reactions are biaryls in the case of Suzuki-Miyaura coupling and boronic acids or esters in oxidation reactions .
Scientific Research Applications
Potassium trifluoro(1-phenylcyclopropyl)boranuide has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which potassium trifluoro(1-phenylcyclopropyl)boranuide exerts its effects involves its strong basic properties and its ability to participate in various chemical reactions. In cross-coupling reactions, it acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features of potassium trifluoro(1-phenylcyclopropyl)boranuide with five analogs from the evidence:
*Note: Data for the phenylcyclopropyl derivative is extrapolated based on structural analogs.
Biological Activity
Potassium trifluoro(1-phenylcyclopropyl)boranuide, a compound with the molecular formula CHBFK, has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Weight : 218.03 g/mol
- CAS Number : Not specifically listed but related compounds can be found under similar identifiers.
- Structure : The compound features a trifluoroborate group attached to a phenylcyclopropyl moiety, which is significant for its reactivity in various chemical reactions.
The biological activity of this compound is primarily attributed to its role as a boron-containing compound that can participate in various chemical reactions, such as:
1. Anticancer Potential
Research indicates that boron-containing compounds can exhibit anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that certain boron compounds can inhibit the proliferation of cancer cells by interfering with signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Some derivatives have been observed to induce apoptosis in tumor cells, making them candidates for further investigation as anticancer agents.
2. Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Protection Against Oxidative Stress : Compounds with similar structures have been documented to mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Table 1: Summary of Research Findings on Boron Compounds
Safety and Toxicology
While this compound is primarily used for research purposes and not yet approved for therapeutic use, it is essential to consider safety profiles:
- Toxicity Information : Limited data is available; however, general precautions should be taken when handling boron compounds due to potential irritant effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Potassium trifluoro(1-phenylcyclopropyl)boranuide, and what critical parameters influence yield?
- Methodology : The compound can be synthesized via lithiation of 1-phenylcyclopropane derivatives followed by boronation. For example, tert-butyl-protected precursors (e.g., tert-butyl 5-methoxy-1H-indole-1-carboxylate) are treated with n-BuLi and triisopropyl borate, then quenched with KHF₂ to form the trifluoroborate salt . Key parameters include:
- Temperature control (−78°C for lithiation).
- Stoichiometric ratios (e.g., 1.3–1.5 equiv of base).
- Purity of borate reagents (triisopropyl borate ≥97%).
- Data Table :
| Reagent | Role | Optimal Equiv | Notes |
|---|---|---|---|
| n-BuLi | Lithiating agent | 1.5 | Requires anhydrous conditions |
| Triisopropyl borate | Boron source | 3.0 | Distilled before use |
| KHF₂ | Salt formation | 3.0 | Aqueous solution (4.5 M) |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodology :
- ¹¹B NMR : Detects the trifluoroborate moiety (δ ≈ −3 to −5 ppm) .
- ¹⁹F NMR : Confirms trifluoro substitution (δ ≈ −140 to −150 ppm) .
- X-ray Diffraction (XRD) : Resolves cyclopropane ring geometry and boron coordination .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this reagent be optimized for challenging substrates (e.g., heteroaryl chlorides)?
- Methodology :
- Catalytic System : Use Pd(PPh₃)₄ (2–5 mol%) with ligand additives (e.g., SPhos) to enhance reactivity .
- Solvent : Dioxane/water (4:1) at 80–100°C balances solubility and reaction rate .
- Base : Cs₂CO₃ (2.0 equiv) improves transmetallation efficiency .
Q. What are the stability profiles of this compound under varying storage conditions, and how do impurities affect reactivity?
- Methodology :
- Thermal Stability : Decomposes above 150°C; store at −20°C under inert gas (N₂/Ar) .
- Moisture Sensitivity : Hygroscopicity leads to hydrolysis; use molecular sieves in storage vials .
- Impurity Analysis : Trace Li⁺ or Na⁺ residues (from synthesis) reduce cross-coupling efficiency. Purify via recrystallization from EtOH/water .
Data Contradiction Analysis
Q. Why do reported yields for this compound’s synthesis vary across studies?
- Key Factors :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
